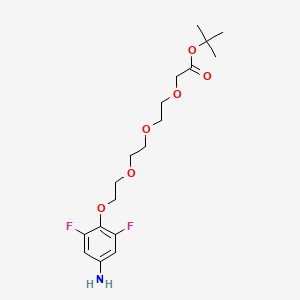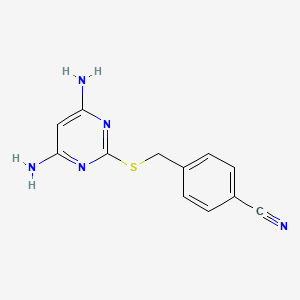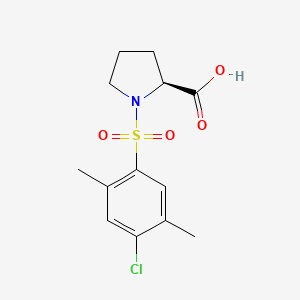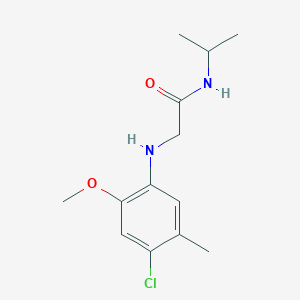![molecular formula C19H25F6N3S B14907412 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14907412.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea is a compound known for its significant role in organic chemistry, particularly as an organocatalyst. This compound is part of the thiourea family, which is renowned for its ability to activate substrates and stabilize partially developing negative charges through double hydrogen bonding .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with an isothiocyanate derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific molecular targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea involves its ability to form hydrogen bonds with substrates, thereby stabilizing transition states and facilitating chemical reactions. This compound primarily targets oxyanions and other negatively charged species, making it highly effective in promoting various organic transformations .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another thiourea-based organocatalyst with similar properties and applications.
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxy-9-cinchonanyl]thiourea: A bifunctional cinchona organocatalyst used in enantioselective reactions.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea is unique due to its specific structural features, which enhance its ability to stabilize transition states and promote a wide range of organic reactions. Its versatility and effectiveness as an organocatalyst make it a valuable tool in both academic and industrial research .
Propiedades
Fórmula molecular |
C19H25F6N3S |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-3-methyl-1-piperidin-1-ylbutan-2-yl]thiourea |
InChI |
InChI=1S/C19H25F6N3S/c1-12(2)16(11-28-6-4-3-5-7-28)27-17(29)26-15-9-13(18(20,21)22)8-14(10-15)19(23,24)25/h8-10,12,16H,3-7,11H2,1-2H3,(H2,26,27,29)/t16-/m1/s1 |
Clave InChI |
BKRMMWLDJYGHLB-MRXNPFEDSA-N |
SMILES isomérico |
CC(C)[C@@H](CN1CCCCC1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
SMILES canónico |
CC(C)C(CN1CCCCC1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)












![2-[(4-Chlorophthalazin-1-yl)amino]ethanol](/img/structure/B14907416.png)
